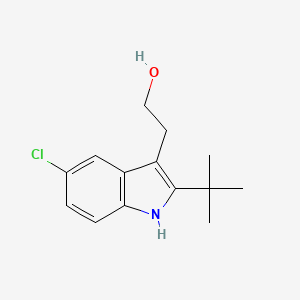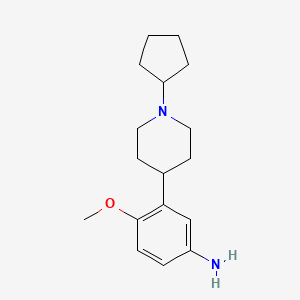
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline is an organic compound that features a piperidine ring substituted with a cyclopentyl group and an aniline moiety with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Cyclopentyl Group: The cyclopentyl group is introduced via nucleophilic substitution reactions, often using cyclopentyl halides under basic conditions.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aniline or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways . Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Cyclopentylpiperidin-4-yl)-aniline: Lacks the methoxy group, which may affect its pharmacological properties.
3-(1-Cyclopentylpiperidin-4-yl)-aniline: Similar structure but without the methoxy group, potentially leading to different reactivity and biological activity.
Uniqueness
3-(1-Cyclopentylpiperidin-4-yl)-4-methoxyaniline is unique due to the presence of both the cyclopentyl and methoxy groups, which may confer specific pharmacological properties and reactivity patterns not observed in its analogs .
Propiedades
Número CAS |
648901-25-1 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
3-(1-cyclopentylpiperidin-4-yl)-4-methoxyaniline |
InChI |
InChI=1S/C17H26N2O/c1-20-17-7-6-14(18)12-16(17)13-8-10-19(11-9-13)15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11,18H2,1H3 |
Clave InChI |
UTWIEWFHLWROOA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N)C2CCN(CC2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



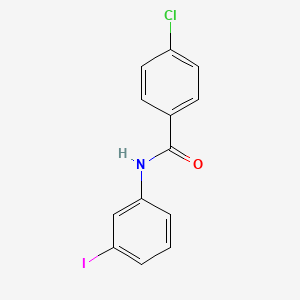
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
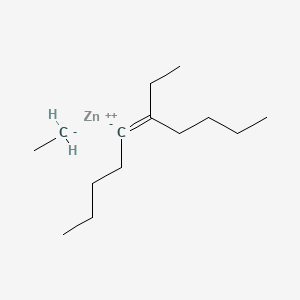
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
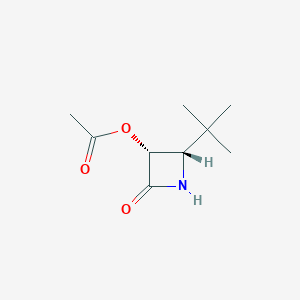


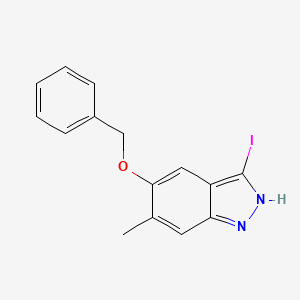
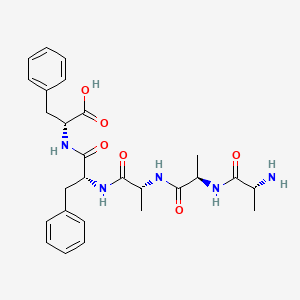
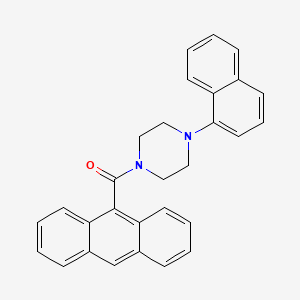

![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
